4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further substituted with a dichlorophenyl group
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus are known to bind to a variety of therapeutic targets .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can interact with proteins and enzymes, affecting various biological pathways .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects .
Action Environment
The stability and potency of delivery of piperazine derivatives, which this compound is a part of, have been highlighted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate halogenated intermediates . The final step involves the coupling of the dichlorophenyl group to the piperazine ring, typically through amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)benzaldehyde
- 4-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid
- 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug design .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O/c19-13-6-5-12(11-14(13)20)21-18(26)25-9-7-24(8-10-25)17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYIGCHMQAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.